Tributyl-n-octylphosphonium Bromide
Overview
Description
Tributyl-n-octylphosphonium Bromide is a quaternary phosphonium salt with the molecular formula C20H44BrP and a molecular weight of 395.45 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is typically available as a white to orange to green powder or lump and is known for its hygroscopic nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl-n-octylphosphonium Bromide can be synthesized through the quaternization of tributylphosphine with n-octyl bromide. The reaction typically involves the following steps:
Reaction Setup: Tributylphosphine is dissolved in an appropriate solvent, such as toluene or dichloromethane.
Addition of n-Octyl Bromide: n-Octyl bromide is added dropwise to the solution of tributylphosphine under an inert atmosphere to prevent oxidation.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation and Purification: The product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tributyl-n-octylphosphonium Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonium center can undergo oxidation and reduction reactions, altering its oxidation state.
Complex Formation: It can form complexes with various metal ions, which can be utilized in catalysis and other applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, alkoxides, and thiolates. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a chloride ion would yield Tributyl-n-octylphosphonium Chloride .
Scientific Research Applications
Tributyl-n-octylphosphonium Bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It is employed in the study of cell membranes and ion transport due to its ability to interact with biological membranes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
The mechanism by which Tributyl-n-octylphosphonium Bromide exerts its effects involves its interaction with molecular targets such as cell membranes and enzymes. The phosphonium center can interact with negatively charged sites on biological molecules, altering their function and activity. This interaction can disrupt membrane integrity, leading to antimicrobial effects, or modulate enzyme activity, affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Tributylmethylphosphonium Bromide
- Tributylethylphosphonium Bromide
- Tributylpropylphosphonium Bromide
Comparison
Tributyl-n-octylphosphonium Bromide is unique due to its longer alkyl chain (n-octyl group), which imparts different physicochemical properties compared to its shorter-chain analogs. This longer chain can enhance its solubility in non-polar solvents and its ability to interact with hydrophobic environments, making it more effective in certain applications such as phase-transfer catalysis and membrane studies .
Properties
IUPAC Name |
tributyl(octyl)phosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44P.BrH/c1-5-9-13-14-15-16-20-21(17-10-6-2,18-11-7-3)19-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMLRSWRUXXZEW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627454 | |
Record name | Tributyl(octyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57702-65-5 | |
Record name | Tributyl(octyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributyl-n-octylphosphonium Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.